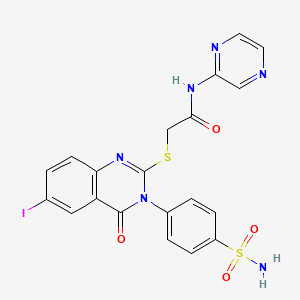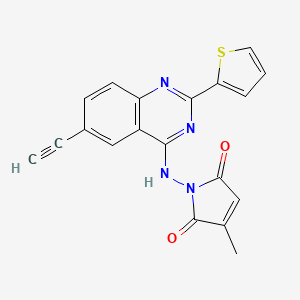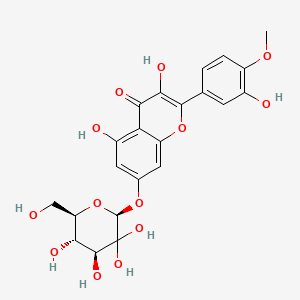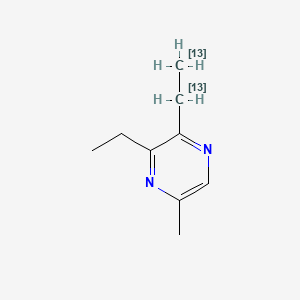
2,3-Diethyl-5-methylpyrazine-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diethyl-5-methylpyrazine-13C2: is a stable isotope-labeled compound, specifically labeled with carbon-13. This compound is a derivative of pyrazine, a heterocyclic aromatic organic compound characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The labeling with carbon-13 makes it particularly useful in various research applications, including tracer studies and metabolic research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-5-methylpyrazine-13C2 typically involves the incorporation of carbon-13 into the pyrazine structure. One common method is the reaction of 2,3-diethyl-5-methylpyrazine with a carbon-13 labeled reagent. The reaction conditions often require a controlled environment to ensure the incorporation of the isotope without altering the chemical structure of the pyrazine.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to handle isotopes and ensure the safety and efficiency of the production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Diethyl-5-methylpyrazine-13C2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction may yield dihydropyrazines.
Wissenschaftliche Forschungsanwendungen
2,3-Diethyl-5-methylpyrazine-13C2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the flavor and fragrance industry to study the formation and degradation of pyrazine derivatives in food products.
Wirkmechanismus
The mechanism of action of 2,3-Diethyl-5-methylpyrazine-13C2 involves its incorporation into various chemical and biological pathways due to its carbon-13 labeling. This labeling allows researchers to track the movement and transformation of the compound within a system. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction intermediates in chemical research.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylpyrazine: Another pyrazine derivative with two methyl groups.
Tetramethylpyrazine: A pyrazine derivative with four methyl groups.
2,3-Diethylpyrazine: A pyrazine derivative with two ethyl groups.
Comparison: 2,3-Diethyl-5-methylpyrazine-13C2 is unique due to its carbon-13 labeling, which distinguishes it from other similar compounds. This labeling allows for specific applications in tracer studies and metabolic research that are not possible with non-labeled compounds. Additionally, the specific substitution pattern (diethyl and methyl groups) provides distinct chemical and physical properties compared to other pyrazine derivatives.
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
152.21 g/mol |
IUPAC-Name |
3-ethyl-2-(1,2-13C2)ethyl-5-methylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3/i1+1,4+1 |
InChI-Schlüssel |
PSINWXIDJYEXLO-VFZPYAPFSA-N |
Isomerische SMILES |
CCC1=NC(=CN=C1[13CH2][13CH3])C |
Kanonische SMILES |
CCC1=NC=C(N=C1CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
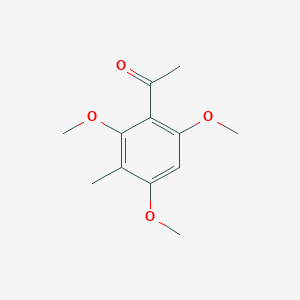
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
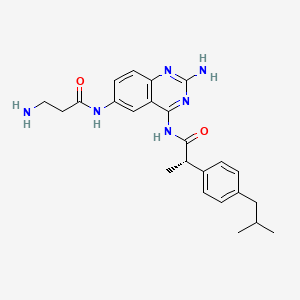

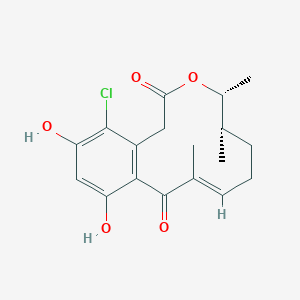
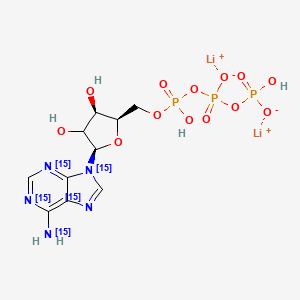

![N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B12375615.png)
